N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-(2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 3,4-dimethoxyphenyl group attached via a carbonyl-aminoethyl chain. This compound’s design suggests applications in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding motifs, such as kinase inhibitors or GPCR modulators.
Properties
Molecular Formula |
C22H25N3O5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H25N3O5/c1-29-18-9-8-15(12-19(18)30-2)21(27)23-10-11-24-22(28)16-13-20(26)25(14-16)17-6-4-3-5-7-17/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
CEYSTIXSIZCDEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Dimethoxyphenyl Moiety: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization, making it useful in the development of more complex molecules.
- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for understanding reaction mechanisms and developing new synthetic pathways.
Biology
- Biochemical Probes : N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is being investigated as a biochemical probe to study enzyme activities. Its ability to interact with specific enzymes can provide insights into metabolic pathways.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines, suggesting potential therapeutic applications in oncology.
Medicine
- Therapeutic Potential : The compound's structure suggests potential anti-inflammatory and analgesic properties. Ongoing research is focused on evaluating its efficacy as a treatment option for inflammatory diseases and pain management.
- Drug Development : The unique properties of this compound make it a candidate for drug development. Its bioactivity profiles are being studied to assess its suitability for clinical applications.
Anticancer Studies
Recent studies have highlighted the anticancer potential of this compound:
- In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancers.
| Cell Line | IC50 (µM) | Observed Effect |
|---|---|---|
| A549 (Lung Cancer) | 15 | Significant reduction in viability |
| MDA-MB-231 (Breast Cancer) | 12 | Notable cytotoxicity observed |
Mechanism of Action
The mechanism of action of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs differ in substituents on the phenyl rings, linker chains, and heterocyclic cores. Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas chloro substituents (e.g., ) may slow metabolism .
- Synthetic Accessibility : Rip-B () was synthesized in 80% yield via benzoylation, suggesting efficient routes for similar carboxamides .
Research Findings and Implications
- Structural Optimization : Replacing the 3-hydroxyphenyl group () with 3,4-dimethoxyphenyl enhances lipophilicity, which could improve blood-brain barrier penetration for CNS targets .
- Linker Flexibility : The ethylamine linker in the target compound balances flexibility and rigidity, contrasting with shorter (e.g., acetamidoethyl in ) or bulkier linkers (e.g., phenethyl in ) .
- Heterocyclic Diversity: Pyridopyrimidinones () and dihydropyridines () demonstrate the pharmacological versatility of aromatic heterocycles, though the pyrrolidone core offers distinct conformational constraints .
Biological Activity
The compound N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Formula
- Chemical Formula: C18H22N2O4
- Molecular Weight: 342.38 g/mol
Structural Characteristics
The compound features a pyrrolidine core, which is significant for its biological activity. The presence of the 3,4-dimethoxyphenyl group is thought to enhance its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of pyrrolidine have shown promising results against various cancer cell lines.
Case Study: Anticancer Effects
A study demonstrated that related compounds inhibited the proliferation of pancreatic cancer cells (PANC-1) through apoptotic pathways. The mechanism involved the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. Neuroprotective agents are crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Neuroprotection may occur through the inhibition of oxidative stress and modulation of neurotransmitter systems. Compounds with similar structures have been shown to protect neuronal cells from glutamate-induced toxicity .
Anticonvulsant Activity
Research has indicated that certain analogs of pyrrolidine derivatives possess anticonvulsant properties. The mechanism often involves modulation of voltage-gated sodium channels, which are critical in neuronal excitability.
Experimental Findings
In an experimental model using maximal electroshock (MES), specific derivatives demonstrated significant anticonvulsant activity, suggesting that the pyrrolidine framework is essential for this effect .
Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Induction of apoptosis via ROS |
| Neuroprotective | Moderate | Inhibition of oxidative stress |
| Anticonvulsant | Significant | Modulation of sodium channels |
Pharmacological Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
